4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is complex. The linear formula for a similar compound, 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, is C6H4OCOOC(CH3)3C2BO2(CH3)4 .Chemical Reactions Analysis
Boronic acids, such as TBBPA, have the ability to reversibly bind diol functional groups. This property has been utilized for the fluorescent detection of saccharides . They can also act as effective catalysts for amidation and esterification of carboxylic acids .Scientific Research Applications
Synthesis and Stereoselectivity
- Facile Synthesis and Highly Efficient Resolution: The tert-butoxycarbonyl group, as found in the cyclopropane analogue of phenylalanine, demonstrates complete stereoselectivity in the cyclopropanation process. This allows for the preparation of optically pure compounds on a multigram scale, highlighting its potential for large-scale synthesis of enantiomerically pure compounds (Jiménez et al., 2001).
Catalysis and Amino Acid Derivatives
- Efficient Catalysis for N-tert-Butoxycarbonylation: Heteropoly acid H3PW12O40 serves as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, highlighting the compound's role in efficient and environmentally benign catalysis (Heydari et al., 2007).
- Functionalized Amino Acid Derivatives for Anticancer Agents: Functionalized amino acid derivatives, including those with tert-butoxycarbonyl groups, show promise in the design of new anticancer agents, demonstrated by their in vitro cytotoxicity against human cancer cell lines (Kumar et al., 2009).
Structural Analysis
- Crystal Structure Analysis: The study of the crystal structure of tert-butoxycarbonyl compounds provides insights into peptide conformation, with a focus on the role of N-methylation as a determinant of peptide conformation (Jankowska et al., 2002).
Inhibition and Enzymatic Activity
- Inhibition of L-aromatic Amino Acid Decarboxylase: Tert-butoxycarbonyl compounds exhibit potent inhibitory activity against L-aromatic amino acid decarboxylase, suggesting their utility in biochemical pathways and pharmaceutical applications (Ahmad et al., 1992).
Synthesis and Polymerization
- Synthesis of Functionalized Monomers and Polymers: Tert-butoxycarbonyl-amino acid derivatives are crucial in the synthesis of novel acetylene monomers and the subsequent formation of polymers, showcasing their role in material science and polymer chemistry (Gao et al., 2003).
Use in Solid-phase Synthesis
- Solid-phase Synthesis of Peptide α-Carboxamides: The compound plays a significant role in the solid-phase synthesis of peptide α-carboxamides, emphasizing its utility in peptide synthesis and drug development (Gaehde & Matsueda, 2009).
Mechanism of Action
Target of Action
The primary target of 4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the compound, being an organoboron reagent, transfers its organic group from boron to palladium . This process is facilitated by the compound’s boronic acid group .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway by facilitating the transmetalation process .
Pharmacokinetics
Phenylboronic acids are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride . These properties may influence the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The efficacy and stability of the compound, like other organoboron reagents, can be influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of a suitable catalyst (typically a palladium compound), and the pH of the reaction medium . The compound is generally stable and environmentally benign, contributing to the mild and functional group tolerant conditions of the Suzuki–Miyaura cross-coupling reaction .
Future Directions
The future directions of research involving boronic acids like TBBPA could involve extending their use in medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Properties
IUPAC Name |
[4-[3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propoxy]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO5/c1-17(2,3)24-16(20)19(14-7-8-14)11-4-12-23-15-9-5-13(6-10-15)18(21)22/h5-6,9-10,14,21-22H,4,7-8,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFWWEUQXUKBNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN(C2CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124178 | |
Record name | Carbamic acid, N-[3-(4-boronophenoxy)propyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-51-3 | |
Record name | Carbamic acid, N-[3-(4-boronophenoxy)propyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[3-(4-boronophenoxy)propyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.